molecular formula C12H11IN2 B13078223 iodomethane;9H-pyrido[3,4-b]indole

iodomethane;9H-pyrido[3,4-b]indole

Cat. No.: B13078223
M. Wt: 310.13 g/mol
InChI Key: UESJCVAINSREHL-UHFFFAOYSA-N
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Description

9H-Pyrido[3,4-b]indole (norharmane) is a β-carboline alkaloid with the molecular formula C₁₁H₈N₂ (MW: 168.19 g/mol) and CAS No. 244-63-3 . It features a tricyclic structure comprising an indole fused with a pyridine ring (Figure 1). Norharmane is naturally occurring, isolated from marine-derived Streptomyces species , and is also formed during the pyrolysis of proteins in cooked meat .

Properties

Molecular Formula

C12H11IN2

Molecular Weight

310.13 g/mol

IUPAC Name

iodomethane;9H-pyrido[3,4-b]indole

InChI

InChI=1S/C11H8N2.CH3I/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10;1-2/h1-7,13H;1H3

InChI Key

UESJCVAINSREHL-UHFFFAOYSA-N

Canonical SMILES

CI.C1=CC=C2C(=C1)C3=C(N2)C=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Pyrido[3,4-b]indole derivatives often involves multi-step processes. One common method includes the Fischer indole synthesis, where a ketone reacts with phenylhydrazine under acidic conditions to form the indole core . For the specific compound with iodomethane, an additional step of N-alkylation is required. This involves treating the indole derivative with iodomethane in the presence of a base like potassium carbonate .

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors is also gaining popularity due to better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action for 9H-Pyrido[3,4-b]indole derivatives often involves interaction with biological macromolecules like proteins and nucleic acids. The methyl group introduced by iodomethane can enhance the compound’s ability to cross cell membranes, increasing its bioavailability. These compounds can inhibit enzymes by binding to their active sites or modulate receptor activity by mimicking natural ligands .

Comparison with Similar Compounds

Key Properties :

  • Biological Activities: Norharmane exhibits diverse pharmacological effects, including anti-HIV , anticancer , and antiplasmodial activities . It also acts as a corrosion inhibitor for steel in acidic environments .
  • Toxicological Profile: Classified as a mutagen and tumorigen in Ames tests , its presence in food is linked to carcinogenic heterocyclic amines (HAAs) .

Comparison with Structural Analogs

1-Methyl-9H-pyrido[3,4-b]indole (Harmane)

Harmane (C₁₂H₁₀N₂, MW: 182.22 g/mol; CAS 486-84-0) is the methylated derivative of norharmane at the 1-position .

Property Norharmane Harmane
Corrosion Inhibition 70–80% efficiency at 1.2 mM in 1 M HCl Higher efficiency due to methyl group enhancing adsorption
Food Chemistry Free and bound HAA in cooked meat More prevalent in processed meat; stronger association with lipid oxidation
Mutagenicity Positive in Ames tests Similar mutagenicity but lower hepatic toxicity compared to other HAAs
Biological Activity Moderate anti-Toxoplasma efficacy Enhanced binding to DNA and enzymes due to methylation

Other β-Carboline Derivatives

  • 6-Methoxy-1-methyl-9H-pyrido[3,4-b]indole : Methoxy substitution improves antiplasmodial activity (IC₅₀: 0.68–9.30 µM) by enhancing solubility and target affinity .
  • 9-(Prop-2-yn-1-yl) Derivatives : Propargyl substitutions (e.g., compound 25 in ) increase metabolic stability and potency against Plasmodium falciparum.
  • Aminophenylnorharman (CAS 219959-86-1): A synthetic derivative with tumorigenic and mutagenic properties .

Structural-Activity Relationships (SAR)

Substituent Effects

  • Methylation : The 1-methyl group in harmane improves corrosion inhibition efficiency (85–90% at 1.2 mM) and enhances DNA intercalation capacity .
  • Methoxy Groups: 6-Methoxy derivatives (e.g., ) show 10-fold higher antiplasmodial activity than norharmane due to increased hydrophobicity and enzyme inhibition.
  • Alkyl Chains : Longer alkyl chains (e.g., propyl in compound 31 ) reduce solubility but improve membrane permeability.

Key Data Tables

Table 1: Physicochemical Properties

Compound Molecular Formula MW (g/mol) log P Mutagenicity
Norharmane C₁₁H₈N₂ 168.19 2.1 Positive
Harmane C₁₂H₁₀N₂ 182.22 2.5 Positive
6-Methoxy-1-methyl C₁₃H₁₂N₂O 212.25 3.0 Negative

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